molecular formula C16H21N5OS B13376696 N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B13376696
M. Wt: 331.4 g/mol
InChI Key: ZOPGBDSUMYJHOD-UHFFFAOYSA-N
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Description

N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine typically involves the reaction of 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired triazolothiadiazine derivative . The reaction conditions usually involve the use of a base such as potassium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazine derivatives.

    Substitution: Formation of substituted triazolothiadiazine derivatives with different functional groups.

Scientific Research Applications

N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The triazolothiadiazine core allows the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings.

Uniqueness

N-{[6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is unique due to the presence of the ethoxyphenyl group, which imparts specific pharmacological properties and enhances its binding affinity to target proteins .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-7-9-13(10-8-12)22-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

ZOPGBDSUMYJHOD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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